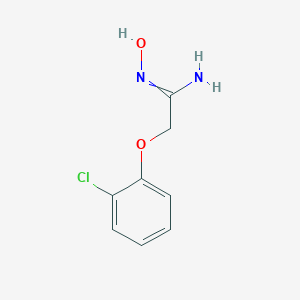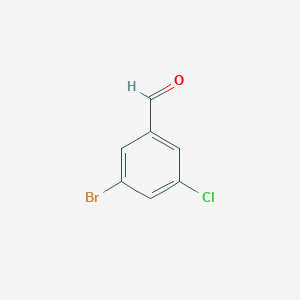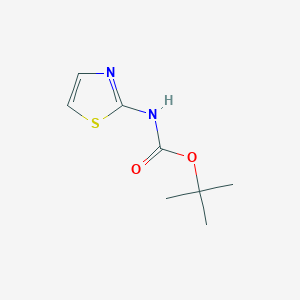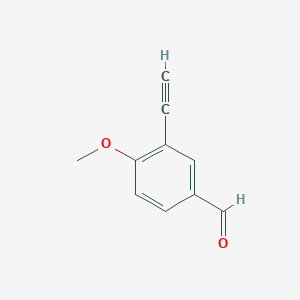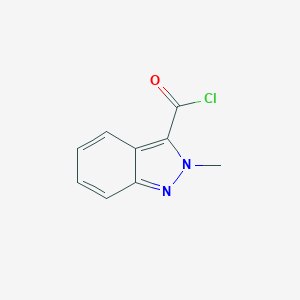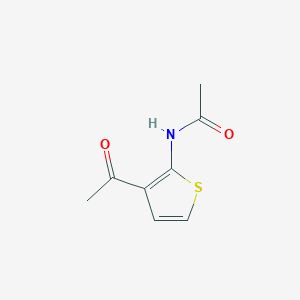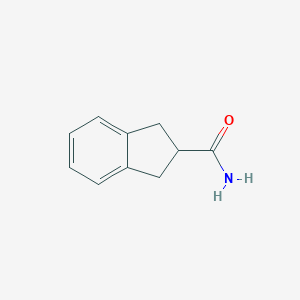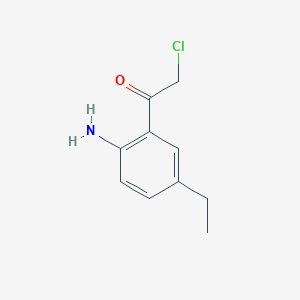
1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone, also known as AKE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AKE is a derivative of acetophenone, and its synthesis method involves the reaction of 2-amino-5-ethylphenylacetic acid with thionyl chloride, followed by the reaction with acetyl chloride. In
Mecanismo De Acción
The exact mechanism of action of 1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways. 1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the activity of NF-κB, a transcription factor that plays a key role in the immune response. 1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Efectos Bioquímicos Y Fisiológicos
1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone can inhibit the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. 1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone has also been shown to induce apoptosis in cancer cells, including breast cancer cells and leukemia cells. In vivo studies have shown that 1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone can reduce inflammation and oxidative stress in animal models of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone has several advantages for lab experiments, including its relatively simple synthesis method and its ability to inhibit the production of pro-inflammatory cytokines and induce apoptosis in cancer cells. However, there are also limitations to using 1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone in lab experiments, including its limited solubility in water and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for research on 1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone. One area of research could be the development of more potent and selective 1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone analogs for use as anti-inflammatory and anti-cancer agents. Another area of research could be the investigation of the potential neuroprotective effects of 1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone, as it has been shown to have antioxidant properties. Additionally, the mechanisms of action of 1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone could be further elucidated through studies on its interactions with enzymes and signaling pathways.
Métodos De Síntesis
The synthesis of 1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone involves the reaction of 2-amino-5-ethylphenylacetic acid with thionyl chloride, followed by the reaction with acetyl chloride. The resulting product is a yellow crystalline solid with a melting point of 84-86°C. The yield of 1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone is typically around 50%, and the purity can be increased through recrystallization.
Aplicaciones Científicas De Investigación
1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, 1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone has been investigated as a potential anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. 1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone has also been studied for its potential as an anti-cancer agent, as it has been shown to induce apoptosis in cancer cells.
Propiedades
Número CAS |
164788-90-3 |
|---|---|
Nombre del producto |
1-(2-Amino-5-ethylphenyl)-2-chloro-ethanone |
Fórmula molecular |
C10H12ClNO |
Peso molecular |
197.66 g/mol |
Nombre IUPAC |
1-(2-amino-5-ethylphenyl)-2-chloroethanone |
InChI |
InChI=1S/C10H12ClNO/c1-2-7-3-4-9(12)8(5-7)10(13)6-11/h3-5H,2,6,12H2,1H3 |
Clave InChI |
YSOBUXDYZIUMAM-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)N)C(=O)CCl |
SMILES canónico |
CCC1=CC(=C(C=C1)N)C(=O)CCl |
Sinónimos |
Ethanone, 1-(2-amino-5-ethylphenyl)-2-chloro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



